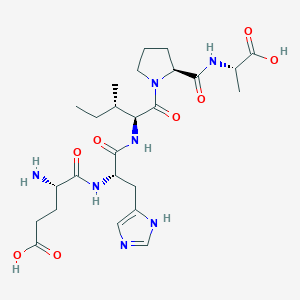

Fibrinogen-Binding Peptide

Description

Properties

IUPAC Name |

(4S)-4-amino-5-[[(2S)-1-[[(2S,3S)-1-[(2S)-2-[[(1S)-1-carboxyethyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H39N7O8/c1-4-13(2)20(24(38)32-9-5-6-18(32)23(37)29-14(3)25(39)40)31-22(36)17(10-15-11-27-12-28-15)30-21(35)16(26)7-8-19(33)34/h11-14,16-18,20H,4-10,26H2,1-3H3,(H,27,28)(H,29,37)(H,30,35)(H,31,36)(H,33,34)(H,39,40)/t13-,14-,16-,17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJLJHZPMZGDDV-HOCDWTQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H39N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80160116 | |

| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

565.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137235-80-4 | |

| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137235804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glutamyl-histidyl-isoleucyl-prolyl-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80160116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Fibrinogen-Binding Peptides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of fibrinogen-binding peptides. Fibrinogen, a key protein in the coagulation cascade, plays a pivotal role in hemostasis, thrombosis, and wound healing.[1][2][3] Peptides that interact with fibrinogen can modulate its functions, offering therapeutic potential for a range of cardiovascular and inflammatory diseases.[4][5] This document details the molecular interactions, summarizes quantitative binding data, outlines experimental protocols, and provides visual representations of the key pathways and workflows involved in the study of these peptides.

Core Concepts: Fibrinogen Structure and Function

Fibrinogen is a large, complex glycoprotein circulating in the blood plasma.[2][3] It is a dimeric molecule, with each half composed of three polypeptide chains: Aα, Bβ, and γ.[1][2] Structurally, fibrinogen consists of a central E domain connected to two distal D domains by coiled-coil segments.[1][2]

The primary function of fibrinogen is its conversion to insoluble fibrin, which forms the meshwork of a blood clot.[6][7] This process is initiated by the enzyme thrombin, which cleaves small peptides, fibrinopeptides A and B (FpA and FpB), from the N-termini of the Aα and Bβ chains in the central E domain.[8][9] The cleavage of these fibrinopeptides exposes new N-terminal sequences, often referred to as "knobs," which can then bind to complementary "holes" in the D domains of other fibrin monomers, leading to polymerization and the formation of a fibrin clot.[8][10]

Fibrinogen also plays a crucial role in platelet aggregation by acting as a bridge between activated platelets.[3][11][12] This interaction is primarily mediated by the binding of fibrinogen to the integrin receptor αIIbβ3 (also known as glycoprotein IIb/IIIa) on the platelet surface.[13][14][15]

Mechanisms of Action of Fibrinogen-Binding Peptides

Fibrinogen-binding peptides exert their effects through several primary mechanisms:

-

Inhibition of Fibrin Polymerization: Certain peptides can bind to fibrinogen and sterically hinder the "knob-hole" interactions necessary for fibrin monomer aggregation.[16][17]

-

Inhibition of Platelet Aggregation: Peptides can block the binding of fibrinogen to the platelet integrin αIIbβ3, thereby preventing the formation of platelet bridges.[8][18][19]

-

Modulation of Fibrin Clot Structure: By interfering with the polymerization process, some peptides can alter the architecture and stability of the resulting fibrin clot.[4]

Peptides Targeting Fibrin Polymerization

A significant class of inhibitory peptides corresponds to the N-terminal sequences of the fibrin α and β chains that are exposed after thrombin cleavage.

-

Gly-Pro-Arg (GPR) Analogs: Peptides containing the GPR motif, which mimics the "A-knob" of the α-chain, are potent inhibitors of fibrin polymerization.[16][17] For instance, the peptide glycyl-L-prolyl-L-arginyl-L-proline (GPRP) binds to the D domain of fibrinogen, directly competing with the natural "knob-hole" interaction.[16][17]

-

Gly-His-Arg (GHR) Analogs: Peptides that mimic the "B-knob" of the β-chain, such as glycyl-L-histidyl-L-arginyl-L-proline (GHRP), can also bind to fibrinogen.[16][17] However, their effect is more complex, as they have been shown to sometimes accelerate fibrin formation.[10]

Peptides Targeting Platelet Aggregation

The interaction between fibrinogen and the platelet integrin αIIbβ3 is a key target for antiplatelet therapies. Peptides that disrupt this interaction typically mimic the binding motifs on fibrinogen recognized by the integrin.

-

RGD (Arg-Gly-Asp) Peptides: Fibrinogen contains RGD sequences in its Aα chain that are recognized by integrins.[8][13] Synthetic peptides containing the RGD motif can competitively inhibit the binding of fibrinogen to αIIbβ3, thereby preventing platelet aggregation.[20]

-

γ-Chain Peptides: The C-terminal region of the fibrinogen γ-chain contains a key binding site for αIIbβ3.[13][14][21] Peptides derived from this region can also effectively inhibit fibrinogen-platelet interactions.[15][22]

-

Synthetic Peptide Mimetics: Researchers have designed synthetic peptides, such as H-Glu-His-Ile-Pro-Ala-OH (EHIPA), that act as mimics of the vitronectin binding site on the fibrinogen receptor and inhibit platelet adhesion and aggregation by binding to fibrinogen.[8][18][23]

Quantitative Data on Fibrinogen-Binding Peptides

The following table summarizes key quantitative data for representative fibrinogen-binding peptides.

| Peptide Sequence | Target Interaction | Binding Affinity (Ka) | Inhibition | Reference |

| Gly-Pro-Arg-Pro | Fibrin Polymerization | ~5 x 10⁴ M⁻¹ (to fibrinogen and fragment D) | Potent inhibitor of fibrin polymerization | [16][17] |

| Gly-Pro-Arg | Fibrin Polymerization | Binds less tightly than GPRP | Less than half as effective as GPRP | [16][17] |

| Gly-His-Arg-Pro | Fibrin Polymerization | Binds weakly to fibrinogen | Does not inhibit fibrin monomer aggregation under tested conditions | [16][17] |

| Gly-Arg-Gly-Asp-Ser-Pro | Fibrinogen-Platelet Binding | - | Inhibits fibrinogen binding to ADP and thrombin-stimulated platelets in the 10-200 µM range | [20] |

| H-Glu-His-Ile-Pro-Ala-OH | Platelet Adhesion & Aggregation | - | Inhibits platelet adhesion to fibrinogen and platelet aggregation | [18][23] |

Experimental Protocols

Inhibition of Fibrin Monomer Aggregation Assay

This assay assesses the ability of a peptide to inhibit the spontaneous polymerization of fibrin monomers.

Methodology:

-

Preparation of Fibrin Monomers: Human fibrinogen is dissolved in a suitable buffer. Thrombin is added to initiate the conversion of fibrinogen to fibrin monomers by cleaving fibrinopeptides A and B. The reaction is stopped, and the fibrin monomers are collected and washed.

-

Polymerization Assay: The purified fibrin monomers are redissolved in a buffer that allows for spontaneous polymerization.

-

Inhibition Measurement: The test peptide is added to the fibrin monomer solution at various concentrations. The aggregation of fibrin monomers is monitored by measuring the change in turbidity (optical density) at a specific wavelength (e.g., 350 nm) over time using a spectrophotometer.

-

Data Analysis: The rate and extent of polymerization in the presence of the peptide are compared to a control without the peptide to determine the inhibitory activity.

Platelet Aggregation Assay

This assay measures the ability of a peptide to inhibit platelet aggregation induced by an agonist.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood from healthy donors is collected in an anticoagulant. PRP is obtained by centrifugation at a low speed.

-

Aggregation Measurement: The PRP is placed in an aggregometer, a specialized spectrophotometer that measures changes in light transmission as platelets aggregate.

-

Induction of Aggregation: An agonist, such as adenosine diphosphate (ADP) or thrombin, is added to the PRP to induce platelet aggregation.

-

Inhibition Assessment: The test peptide is pre-incubated with the PRP before the addition of the agonist. The degree of aggregation is recorded and compared to a control containing the vehicle.

-

Data Analysis: The percentage of inhibition of platelet aggregation is calculated based on the difference in light transmission between the control and the peptide-treated samples.[11]

Fibrinogen Binding Assay (Equilibrium Dialysis)

This method is used to determine the binding affinity and the number of binding sites of a peptide to fibrinogen.[17]

Methodology:

-

Preparation: A dialysis bag containing a known concentration of fibrinogen is placed in a buffer solution containing a radiolabeled version of the test peptide at various concentrations.

-

Equilibration: The system is allowed to equilibrate for a sufficient period, during which the peptide can diffuse across the dialysis membrane.

-

Measurement: After equilibration, the concentration of the radiolabeled peptide is measured both inside and outside the dialysis bag.

-

Data Analysis: The amount of bound peptide is calculated from the difference in peptide concentration inside and outside the bag. Scatchard analysis can then be used to determine the association constant (Ka) and the number of binding sites.[17]

Visualizations

Signaling and Interaction Pathways

Caption: Overview of fibrinogen's role in coagulation and platelet aggregation, and points of peptide intervention.

Experimental Workflow: Screening for Fibrin Polymerization Inhibitors

Caption: Workflow for identifying peptides that inhibit fibrin polymerization.

Logical Relationship: Peptide Binding and Functional Outcome

Caption: Logical flow from peptide binding to functional inhibition.

References

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. Fibrinogen Structure and Function | Oncohema Key [oncohemakey.com]

- 3. Fibrinogen - Wikipedia [en.wikipedia.org]

- 4. Fibrin(ogen) as a Therapeutic Target: Opportunities and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Fibrinogen | Wolberg Lab [med.unc.edu]

- 7. Fibrinogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. This compound|Platelet Adhesion Inhibitor|RUO [benchchem.com]

- 9. ashpublications.org [ashpublications.org]

- 10. A model of fibrin formation based on crystal structures of fibrinogen and fibrin fragments complexed with synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fibrinogen mediated activation of platelet aggregation and thromboxane A2 release: pathological implications in vascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. teachmephysiology.com [teachmephysiology.com]

- 13. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Platelet Integrin αIIbβ3 Differentially Interacts with Fibrin Versus Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Platelet-fibrinogen interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthetic peptide derivatives that bind to fibrinogen and prevent the polymerization of fibrin monomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. medchemexpress.com [medchemexpress.com]

- 19. cpcscientific.com [cpcscientific.com]

- 20. The effect of Arg-Gly-Asp-containing peptides on fibrinogen and von Willebrand factor binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Fibrinogen Binding Inhibitor Peptide - 1 mg [anaspec.com]

- 23. selleckchem.com [selleckchem.com]

The Role of Fibrinogen-Binding Peptides in Coagulation: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The transformation of soluble fibrinogen into an insoluble fibrin polymer is the culminating event in the coagulation cascade, essential for hemostasis. Fibrinogen-binding peptides, both natural and synthetic, are critical tools and therapeutic candidates that modulate this process. By interfering with key molecular interactions—namely fibrin polymerization and platelet aggregation—these peptides offer precise control over thrombus formation. This technical guide provides an in-depth examination of the mechanisms of action for fibrinogen-binding peptides, presents quantitative data on their interaction kinetics, details essential experimental protocols for their characterization, and visualizes the core pathways and methodologies involved.

Introduction to Fibrinogen and Coagulation

Fibrinogen is a 340 kDa glycoprotein synthesized in the liver, circulating in the plasma at concentrations of 2-5 mg/mL.[1] It is a hexameric homodimer, composed of two sets of three polypeptide chains (Aα, Bβ, and γ) linked by disulfide bonds.[2][3] The molecule has a trinodular structure, with a central E domain connected to two distal D domains by coiled-coil segments.[2][3]

The coagulation cascade, a series of proteolytic activations, culminates in the generation of the serine protease thrombin. Thrombin's primary role in clot formation is the conversion of fibrinogen to fibrin.[3][4] This process initiates a series of events leading to the formation of a stable blood clot, which is subsequently stabilized by Factor XIIIa.[4][5] Fibrinogen-binding peptides are molecules designed to interfere with specific steps in this process, providing a targeted approach to anticoagulation.

Mechanism of Action of Fibrinogen-Binding Peptides

Fibrinogen-binding peptides primarily exert their anticoagulant and antiplatelet effects through two main mechanisms: inhibition of fibrin polymerization and blockade of platelet aggregation.

Inhibition of Fibrin Polymerization

The conversion of fibrinogen to fibrin is initiated when thrombin cleaves fibrinopeptides A and B (FpA and FpB) from the N-termini of the Aα and Bβ chains within the central E domain.[1][4][6] This cleavage exposes new N-terminal sequences known as polymerization sites or "knobs". The most critical of these is the 'A' knob, which has the sequence Gly-Pro-Arg (GPR).[7][8]

These exposed knobs fit into complementary binding pockets, or "holes," located in the D domains of adjacent fibrin monomers.[3][9] The 'A' knob binds to the 'a' hole in the γC module, and the 'B' knob (Gly-His-Arg) binds to the 'b' hole in the βC module.[1] This "knob-hole" interaction drives the spontaneous self-assembly of fibrin monomers into double-stranded protofibrils, which then aggregate laterally to form the insoluble fibrin mesh.[1][3]

Peptides that mimic the 'A' knob sequence, such as Gly-Pro-Arg-Pro (GPRP) , act as potent competitive inhibitors of fibrin polymerization. By binding to the 'a' holes on the D domains of fibrinogen or fibrin monomers, they physically block the 'A' knob from binding, thereby preventing protofibril formation and subsequent clotting.[8]

Inhibition of Platelet Aggregation

Platelet aggregation is the final common pathway in thrombus formation. Upon activation by agonists like ADP or thrombin, the platelet integrin receptor GPIIb/IIIa (αIIbβ3) undergoes a conformational change, enabling it to bind fibrinogen with high affinity.[10][11] A single fibrinogen molecule can bridge two adjacent platelets by binding to their activated GPIIb/IIIa receptors, leading to aggregation.[6][10]

Key recognition sites on fibrinogen for GPIIb/IIIa include the Arg-Gly-Asp (RGD) sequence on the Aα chain and a sequence at the C-terminus of the γ chain (residues 400-411, HHLGGAKQAGDV).[3][12] Fibrinogen-binding peptides can inhibit platelet aggregation by:

-

Targeting GPIIb/IIIa: Peptides containing the RGD motif, such as those found in snake venom disintegrins, directly compete with fibrinogen for binding to the activated GPIIb/IIIa receptor.[2][6][13]

-

Targeting Fibrinogen: Peptides like GPRP can bind to fibrinogen's D domain, sterically hindering its ability to interact with the GPIIb/IIIa receptor.[4] Additionally, synthetic peptides mimicking the γ-chain C-terminus can block this specific interaction point.[12]

Quantitative Data on Peptide-Fibrinogen Interactions

The efficacy of fibrinogen-binding peptides is quantified by their binding affinity (Kd, Ki) and their functional inhibitory concentration (IC50). These parameters are critical for preclinical evaluation and drug development.

| Peptide Class | Peptide Sequence/Name | Target Interaction | Quantitative Value | Assay Conditions | Reference(s) |

| 'A' Knob Mimics | Gly-Pro-Arg-Pro (GPRP) | Fibrin Polymerization | Ki = 400 µM* | Fibrinogen Binding | [7] |

| Gly-Pro-Arg-Pro (GPRP) | Platelet Aggregation | IC50 = 3 mM | ADP-induced | [4] | |

| Gly-Pro-Arg-Pro Amide | Fibrin Polymerization | 3.5x more potent than GPRP | Fibrinogen/Thrombin clotting | [14] | |

| γ-Chain Mimetics | γ (400-411) | Fibrinogen-Platelet Binding | IC50 = 48-180 µM | 125I-Fibrinogen binding | [12] |

| Arg9-Gly-Asp-Val (Modified γ-Chain) | Fibrinogen-Platelet Binding | IC50 = 0.4-0.8 µM | 125I-Fibrinogen binding | [12] | |

| Tyr-...-Gln-Arg-Gly-Asp-Val (Modified γ-Chain) | Platelet Binding | Kd = 0.38 µM | Binding to thrombin-stimulated platelets | [12] | |

| Hybrid Peptides | YRGDSPLGGAKQAGDV | Platelet Binding | IC50 = 48 µM | Anti-GP IIb/IIIa mAb binding | [3] |

| Disintegrins | Trigramin (RGD-containing) | Fibrinogen-Platelet Binding | Potent inhibitor | ADP-stimulated platelets | [2] |

| Echistatin (RGD-containing) | Platelet Aggregation | Potent inhibitor | Binds to αIIbβ3 | [13] |

Note: The reported Ki of 400 mM in the source is likely a typographical error and should be interpreted with caution; µM is the expected range for such interactions.

Key Experimental Protocols

Characterizing the activity of fibrinogen-binding peptides requires a suite of standardized in vitro assays. Detailed methodologies for three core experiments are provided below.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure real-time binding kinetics (kon, koff) and affinity (KD) between a ligand and an analyte.[15][16]

Objective: To determine the kinetic parameters of a test peptide (analyte) binding to immobilized fibrinogen or a fibrinogen fragment (ligand).

Methodology:

-

Sensor Chip Preparation:

-

Select a suitable sensor chip (e.g., CM5 dextran chip).

-

Activate the carboxyl groups on the chip surface using a fresh mixture of 0.4 M 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 M N-hydroxysuccinimide (NHS).[17]

-

-

Ligand Immobilization:

-

Immobilize human fibrinogen or, more commonly, the purified D fragment of fibrinogen onto the activated surface via amine coupling.[17] The D fragment simplifies the kinetic model by presenting only one 'a' and one 'b' hole per molecule.

-

Inject the ligand solution (e.g., 20-50 µg/mL in an appropriate buffer like 10 mM sodium acetate, pH 4.5) over the activated surface.

-

Deactivate any remaining active esters on the surface by injecting 1 M ethanolamine-HCl (pH 8.5).

-

-

Analyte Interaction Analysis:

-

Prepare a series of dilutions of the test peptide in a suitable running buffer (e.g., HBS-P+; HEPES buffered saline with surfactant).

-

Inject the peptide solutions sequentially, from lowest to highest concentration, over the ligand-immobilized surface at a constant flow rate (e.g., 30 µL/min).[16]

-

Record the sensorgram, which plots response units (RU) versus time. The association phase occurs during injection, and the dissociation phase occurs during the subsequent flow of running buffer.

-

-

Surface Regeneration:

-

After each peptide injection cycle, inject a regeneration solution (e.g., a low pH glycine-HCl solution or a high salt buffer) to dissociate all bound analyte and restore the ligand surface for the next injection.

-

-

Data Analysis:

-

Subtract the response from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.

-

Fit the association and dissociation curves from the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's software to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).[18][19]

-

Light Transmission Aggregometry (LTA)

LTA is the gold-standard method for assessing platelet function by measuring the aggregation of platelets in response to various agonists.[20]

Objective: To determine the IC50 of a test peptide for inhibiting agonist-induced platelet aggregation.

Methodology:

-

Sample Preparation:

-

Collect whole blood from healthy donors into tubes containing 3.2% sodium citrate anticoagulant.

-

Prepare Platelet-Rich Plasma (PRP) by centrifuging the whole blood at low speed (e.g., 200 x g for 15 minutes) at room temperature.[20]

-

Prepare Platelet-Poor Plasma (PPP) by centrifuging the remaining blood at high speed (e.g., 2000 x g for 15 minutes).[20]

-

Adjust the platelet count in the PRP to a standard value (e.g., 2.5 x 10⁸ platelets/mL) using PPP if necessary.

-

-

Aggregometer Setup:

-

Warm PRP and PPP samples to 37°C.

-

Calibrate the aggregometer by placing a cuvette with PPP to set 100% light transmission and a cuvette with PRP to set 0% transmission.[20]

-

-

Aggregation Assay:

-

Pipette a defined volume of PRP into an aggregometer cuvette containing a magnetic stir bar.

-

Add the test peptide (at various concentrations) or a vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C with constant stirring (e.g., 1200 rpm).[21]

-

Initiate aggregation by adding a platelet agonist, such as ADP (e.g., 5-10 µM), collagen, or thrombin receptor activating peptide (TRAP).[20][21]

-

Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

-

Data Analysis:

-

The maximum percentage of aggregation is determined from the curve.

-

Calculate the percentage of inhibition for each peptide concentration using the formula: % Inhibition = (1 - (Max Aggregation with Peptide / Max Aggregation with Vehicle)) * 100%.[20]

-

Plot % Inhibition versus peptide concentration and determine the IC50 value (the concentration of peptide that causes 50% inhibition).

-

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways. It is used to screen for factor deficiencies or the presence of inhibitors (like anticoagulant peptides).[5][22]

Objective: To measure the effect of a test peptide on the clotting time of plasma.

Methodology:

-

Sample Preparation:

-

Use citrated Platelet-Poor Plasma (PPP), prepared as described for LTA.

-

-

Assay Procedure (Manual Method):

-

Pre-warm all reagents (PPP, aPTT reagent, CaCl₂) and equipment to 37°C.

-

Pipette 50 µL of PPP into a test tube.

-

Add 50 µL of the test peptide solution (or buffer control).

-

Add 50 µL of aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids).[5][23]

-

Incubate the mixture for a standardized time (e.g., 3-5 minutes) at 37°C to allow for activation of the contact factors.[23]

-

Add 25-50 µL of pre-warmed 25 mM CaCl₂ solution to the tube and simultaneously start a stopwatch.[23]

-

Continuously observe the mixture and record the time (in seconds) required for the formation of a visible fibrin clot. Automated coagulometers detect clot formation optically or mechanically.

-

-

Data Analysis:

-

Compare the clotting time of samples containing the test peptide to the clotting time of the control. A prolongation of the aPTT indicates an inhibitory effect on the intrinsic and/or common pathways.

-

Signaling Pathways and Logical Relationships

Visualizing the coagulation cascade and the points of peptide intervention is crucial for understanding their role.

Conclusion and Future Directions

Fibrinogen-binding peptides are indispensable tools for dissecting the mechanisms of coagulation and platelet function. Their high specificity for distinct interaction domains—such as the polymerization pockets on fibrinogen or the ligand-binding sites on platelet GPIIb/IIIa—makes them valuable as research reagents and promising as therapeutic agents. Peptides that inhibit fibrin polymerization (e.g., GPRP) and those that block platelet aggregation (e.g., RGD mimetics) represent two major classes of targeted anticoagulants/antithrombotics. Future research will likely focus on optimizing peptide stability, bioavailability, and affinity to develop safer and more effective drugs for the treatment and prevention of thrombotic diseases.

References

- 1. GPRP | Gly-Pro-Arg-Pro | Fibrin Polymerization Inhibitor | TargetMol [targetmol.com]

- 2. From Discovery of Snake Venom Disintegrins to A Safer Therapeutic Antithrombotic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Affinity of Fibrinogen Binding to Platelet Membrane Glycoprotein IIb/IIIa Increases with RGDS and gamma Chain Fibrinogen Peptide Hybrid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. Screening Tests in Haemostasis: The APTT [practical-haemostasis.com]

- 6. Snake venom disintegrins update: insights about new findings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Gly-Pro-Arg-Pro | CAS 67869-62-9 | GPRP | Tocris Bioscience [tocris.com]

- 8. faculty.washington.edu [faculty.washington.edu]

- 9. Gly-Pro-Arg-Pro modifies the glutamine residues in the alpha- and gamma-chains of fibrinogen: inhibition of transglutaminase cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet Aggregometry Testing: Molecular Mechanisms, Techniques and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of platelet function with synthetic peptides designed to be high-affinity antagonists of fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The Role of Snake Venom Disintegrins in Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. H-Gly-Pro-Arg-Pro-NH2 peptide [novoprolabs.com]

- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 16. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 17. researchgate.net [researchgate.net]

- 18. bmglabtech.com [bmglabtech.com]

- 19. excelleratebio.com [excelleratebio.com]

- 20. benchchem.com [benchchem.com]

- 21. 4.3. Platelet Aggregation-Based Selectivity Assays [bio-protocol.org]

- 22. How to Optimize Activated Partial Thromboplastin Time (APTT) Testing: Solutions to Establishing and Verifying Normal Reference Intervals and Assessing APTT Reagents for Sensitivity to Heparin, Lupus Anticoagulant, and Clotting Factors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. atlas-medical.com [atlas-medical.com]

Fibrinogen-Binding Peptides from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinogen, a key protein in the blood coagulation cascade, plays a crucial role in hemostasis and thrombosis. Its conversion to fibrin by thrombin and its interaction with platelet integrin receptors, primarily αIIbβ3, are central to clot formation. Nature has evolved a vast arsenal of peptides, particularly in the venoms and saliva of hematophagous animals, that target these interactions with high specificity and affinity. These natural peptides represent a rich source of lead compounds for the development of novel antithrombotic and antiplatelet therapeutics. This technical guide provides an in-depth overview of fibrinogen-binding peptides from prominent natural sources, their mechanisms of action, quantitative binding data, and the experimental protocols used for their characterization.

Major Sources and Classes of Fibrinogen-Binding Peptides

Fibrinogen-binding peptides are predominantly found in organisms that feed on blood, where they have evolved to disrupt the host's hemostatic response. The main sources include snake venom, tick saliva, and medicinal leeches.

Snake Venom Peptides: Disintegrins

Snake venoms are a complex mixture of bioactive proteins and peptides. Among these, disintegrins are a well-characterized family of cysteine-rich, non-enzymatic polypeptides that potently inhibit platelet aggregation and cell-matrix interactions.[1][2]

-

Mechanism of Action: Most disintegrins contain the Arginine-Glycine-Aspartic acid (RGD) or a related sequence (e.g., KGD, WGD, MGD) that mimics the recognition motif in fibrinogen.[2][3] They competitively bind to platelet integrin αIIbβ3 (also known as glycoprotein IIb/IIIa), thereby blocking fibrinogen from binding and preventing the cross-linking of platelets that leads to aggregation.[1][4] The amino acids flanking the RGD motif can influence the binding specificity and affinity for different integrins.[5]

-

Examples: Notable disintegrins include Trigramin (from Trimeresurus gramineus), Echistatin (Echis carinatus), and Barbourin (Sistrurus miliarius barbouri). The FDA-approved antiplatelet drugs Tirofiban and Eptifibatide were developed based on the structures of echistatin and barbourin, respectively.[2]

Tick Saliva Peptides

Ticks maintain blood flow for prolonged feeding periods by secreting a complex cocktail of antihemostatic molecules in their saliva.[3][6] These include peptides that directly or indirectly interfere with fibrinogen function.

-

Mechanism of Action: Similar to snake venom disintegrins, many tick-derived peptides are integrin antagonists.[3] Some, like the ixodegrins, contain RGD or similar motifs and inhibit platelet aggregation by preventing fibrinogen binding to GPIIb-IIIa.[3] Others, such as Disaggregin from Ornithodoros moubata, are potent fibrinogen receptor antagonists that lack the RGD sequence, indicating a distinct mechanism of interaction.[3][7]

-

Examples: Variabilin, Savignygrin, Ixodegrins, and Disaggregin are all examples of tick salivary peptides that disrupt platelet aggregation.[3]

Medicinal Leech Peptides

The medicinal leech, Hirudo medicinalis, produces a variety of potent anticoagulants in its salivary glands. The most famous of these is hirudin.

-

Mechanism of Action: Hirudin is a highly specific and potent direct thrombin inhibitor.[8][9] It binds to thrombin at two distinct sites: its N-terminal core interacts with the catalytic site, while its acidic C-terminal tail binds to thrombin's anion-binding exosite I, which is the recognition site for fibrinogen.[8] By blocking this exosite, hirudin prevents thrombin from cleaving fibrinogen to fibrin, thereby inhibiting clot formation. While hirudin itself primarily targets thrombin, its mechanism is directly linked to preventing fibrinogen's function. Recombinant variants, such as r-RGD-hirudin, have been engineered to also contain an RGD motif, giving them the dual ability to inhibit thrombin and directly block platelet aggregation.[9]

Quantitative Data on Fibrinogen-Binding Peptides

The efficacy of these natural peptides is quantified by their binding affinities (Kd, Ki) and their functional inhibitory concentrations (IC50). The following tables summarize key quantitative data for representative peptides.

Table 1: Peptides Directly Targeting Fibrinogen or Fibrinogen Receptors

| Peptide/Protein | Natural Source | Target | Assay | Quantitative Value | Reference(s) |

| Disaggregin | Tick (Ornithodoros moubata) | Integrin αIIbβ3 | Platelet Aggregation (ADP-stimulated) | IC50 = 104 ± 17 nM | [7] |

| Integrin αIIbβ3 | Direct Binding (Unstimulated Platelets) | Kd = 42.5 ± 7.5 nM | [7] | ||

| Integrin αIIbβ3 | Direct Binding (ADP-stimulated Platelets) | Kd = 39.4 ± 6.6 nM | [7] | ||

| r-RGD-hirudin | Recombinant (Leech-based) | Integrin αIIbβ3 | Platelet Aggregation (ADP-induced) | Inhibits PAGm | [9] |

| GPRP (mimic) | Synthetic (Fibrin knob 'A' mimic) | Fibrinogen | Equilibrium Binding | Kd = 25 µM | [10] |

| GHRP (mimic) | Synthetic (Fibrin knob 'B' mimic) | Fibrinogen | Equilibrium Binding | Kd = 140 µM | [10] |

| GRGDSP | Synthetic (RGD-containing) | Integrin αIIbβ3 | Fibrinogen Binding (ADP-stimulated) | Inhibition in 10-200 µM range | [11] |

Table 2: Peptides Indirectly Affecting Fibrinogen Function (Thrombin Inhibitors)

| Peptide/Protein Variant | Natural Source | Target | Assay | Quantitative Value | Reference(s) |

| rHMg (Hirudin variant) | Recombinant (Leech-based) | Thrombin | Thrombin Inhibition | IC50 = 2.8 ± 0.03 nM | [12] |

| Thrombin | Thrombin Binding | Ki = 0.323 ± 0.144 nM | [12] | ||

| Bivalirudin | Synthetic (Hirudin-based) | Thrombin | Thrombin Inhibition | IC50 = 376.0 ± 23.64 nM | [12] |

| Thrombin | Thrombin Binding | Ki = 175.1 ± 65.4 nM | [12] | ||

| Hirudin Variant HV2(Lys-47) | Recombinant (Leech-based) | Thrombin | Thrombin Binding | 5-14 fold lower Ki than native HV2 | [13] |

Signaling Pathways and Mechanisms of Inhibition

The primary mechanism by which many natural peptides inhibit fibrinogen's function in thrombosis is by blocking its interaction with the platelet integrin αIIbβ3. This interaction is the final common pathway for platelet aggregation.

Integrin αIIbβ3 Activation (Inside-Out Signaling)

In resting platelets, αIIbβ3 exists in a low-affinity, bent conformation. When platelets are activated by agonists like ADP, thrombin, or collagen, a cascade of intracellular signals (inside-out signaling) is triggered. This involves proteins like talin and kindlin binding to the cytoplasmic tails of the integrin, causing a conformational change to an extended, high-affinity state capable of binding fibrinogen.[14][15][16]

Fibrinogen Binding and Outside-In Signaling

Once activated, αIIbβ3 binds to fibrinogen, which acts as a bridge between adjacent platelets. This binding itself triggers further signaling (outside-in signaling), leading to platelet spreading, clot retraction, and thrombus stabilization.[1][17]

Inhibition by Natural Peptides

RGD-containing peptides from sources like snake venom and ticks act as competitive antagonists. They occupy the ligand-binding site on the activated αIIbβ3 integrin, physically preventing fibrinogen from binding and thereby blocking the entire downstream process of platelet aggregation and outside-in signaling.

Experimental Protocols

Characterizing fibrinogen-binding peptides involves a series of standard and specialized experimental procedures to isolate the peptides, determine their binding kinetics, and assess their functional activity.

General Workflow for Peptide Discovery and Characterization

The process typically begins with crude venom or salivary gland extract, followed by multiple chromatographic steps to isolate the active peptide, and concludes with functional and binding assays.

Affinity Chromatography for Fibrinogen Purification

Affinity chromatography is used to purify fibrinogen from plasma or to study the binding of peptides to immobilized fibrinogen. This protocol details the purification of fibrinogen from plasma using a peptide-based affinity column.[18][19][20]

Objective: To purify fibrinogen from a complex mixture like plasma.

Materials:

-

Resin: NHS-activated Sepharose 4 Fast Flow beads or similar.

-

Ligand: Synthetic peptide that binds fibrinogen (e.g., GPRPFPAC or GPRPFPAWK).[18]

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3-8.5.

-

Blocking Buffer: 0.1 M Tris-HCl, pH 8.5.

-

Wash Buffer (Column Prep): Cold 1 mM HCl.

-

Loading/Wash Buffer (Purification): 20 mM HEPES, 150 mM NaCl, 20 mM CaCl₂, pH 7.4.

-

Elution Buffer: Low ionic strength buffer at pH 4 or a high pH solution.[19][21]

-

Sample: Fresh frozen plasma (FFP), filtered (0.2 µm), with 1 mM Benzamidine HCl added to prevent clotting.[18]

Protocol:

-

Peptide Coupling to Resin: a. Prepare a 1 mM stock solution of the synthetic peptide. b. Mix the peptide stock with an equal volume of 2x Coupling Buffer for a final concentration of ~0.4-0.5 mM. c. Wash the NHS-activated Sepharose beads with several volumes of cold 1 mM HCl to preserve the active groups. d. Immediately mix the peptide coupling solution with the washed resin (e.g., 0.5:1 ratio of solution to resin) and incubate for 3 hours at room temperature with gentle mixing. e. Pellet the resin by centrifugation and remove the supernatant.

-

Blocking: a. Add Blocking Buffer to the resin to block any remaining active NHS groups. b. Incubate for 3 hours at 4°C with gentle mixing. c. Wash the resin extensively with Loading/Wash Buffer to remove unbound peptide and blocking agent. d. Pack the resin into a chromatography column.

-

Fibrinogen Purification: a. Equilibrate the packed column with 3-5 column volumes (CVs) of Loading/Wash Buffer at a flow rate of ~0.5 mL/min. b. Load the prepared plasma sample onto the column. Allow it to flow through under gravity or at a slow flow rate (~0.3 mL/min). c. Wash the column with 5-10 CVs of Loading/Wash Buffer to remove non-specifically bound proteins. d. Elute the bound fibrinogen using the Elution Buffer. Collect fractions.

-

Analysis: a. Analyze the collected fractions for protein content (e.g., Bradford assay). b. Assess the purity of the eluted fibrinogen using SDS-PAGE and confirm its identity with Western blot or mass spectrometry.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) and affinity (Kd) between a ligand (e.g., fibrinogen) and an analyte (e.g., a natural peptide).[5][22][23]

Objective: To determine the on-rate (ka), off-rate (kd), and equilibrium dissociation constant (Kd) of a peptide-fibrinogen interaction.

Materials:

-

SPR Instrument: (e.g., Biacore, BI-4500).

-

Sensor Chip: CM5 (carboxymethylated dextran) sensor chip is commonly used for amine coupling.

-

Immobilization Reagents (Amine Coupling): N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl.

-

Running Buffer: HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3.4 mM EDTA, 0.005% P20 surfactant) is a common choice.[24]

-

Ligand: Purified fibrinogen or a fibrinogen fragment (e.g., Fragment D) at 20-50 µg/mL in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5) for immobilization.[5]

-

Analyte: Purified natural peptide at a range of concentrations (e.g., 0.1x to 10x the expected Kd) diluted in Running Buffer.

Protocol:

-

Surface Preparation and Ligand Immobilization: a. Equilibrate the system with Running Buffer. b. Activate the sensor chip surface by injecting a mixture of NHS/EDC for 7 minutes. c. Inject the fibrinogen (ligand) solution over the activated surface. The protein will covalently couple to the dextran matrix via its primary amines. d. Inject ethanolamine-HCl to deactivate any remaining reactive groups and block non-specific binding sites. e. A reference flow cell should be prepared similarly but without the ligand to allow for subtraction of bulk refractive index changes.

-

Analyte Binding Measurement: a. Inject a series of peptide (analyte) concentrations in ascending order over both the ligand and reference flow cells at a constant flow rate (e.g., 30-60 µL/min).[24] b. Each injection consists of an association phase (while the analyte flows over the chip) followed by a dissociation phase (as running buffer flows over the chip). c. Record the response in Resonance Units (RU) over time to generate sensorgrams.

-

Surface Regeneration (if necessary): a. After each analyte injection cycle, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to strip the bound analyte without denaturing the immobilized ligand. This step needs to be optimized for each specific interaction.

-

Data Analysis: a. Subtract the reference channel signal from the active channel signal for each concentration. b. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's evaluation software. c. This analysis will yield the kinetic constants ka (association rate), kd (dissociation rate), and the equilibrium dissociation constant (Kd = kd/ka).

Platelet Aggregation Assay

This functional assay measures the ability of a peptide to inhibit platelet aggregation induced by various agonists. Light Transmission Aggregometry (LTA) is the gold standard method.[10][25]

Objective: To determine the IC50 of a peptide for the inhibition of platelet aggregation.

Materials:

-

Light Transmission Aggregometer.

-

Anticoagulant: 3.8% tri-sodium citrate.

-

Agonists: ADP, thrombin, collagen, or other platelet activators at known concentrations.

-

Inhibitor: The natural peptide of interest, dissolved in a suitable buffer, at various concentrations.

-

Control: Vehicle buffer used to dissolve the peptide.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP): a. Collect whole human blood into tubes containing 3.8% sodium citrate (9:1 blood to citrate ratio).[25] b. Centrifuge the blood at a low speed (e.g., 240 x g) for 10-15 minutes at room temperature to pellet red and white blood cells. c. Carefully collect the supernatant, which is the platelet-rich plasma (PRP).

-

Preparation of Platelet-Poor Plasma (PPP): a. Re-centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to pellet the platelets. b. The resulting supernatant is platelet-poor plasma (PPP), which is used to set the 100% aggregation baseline.

-

Aggregation Measurement: a. Place a cuvette with PRP into the aggregometer and set the 0% aggregation baseline. Use a cuvette with PPP to set the 100% aggregation baseline. b. Pipette a defined volume of PRP into a new cuvette with a stir bar and place it in the heating block (37°C) of the aggregometer. c. Add a specific volume of the test peptide (inhibitor) or vehicle (control) and incubate for a defined period (e.g., 1-2 minutes). d. Add the agonist (e.g., ADP to a final concentration of 10 µM) to initiate aggregation. e. Record the change in light transmission for a set time (e.g., 5-10 minutes). As platelets aggregate, the PRP becomes clearer, and light transmission increases.

-

Data Analysis: a. Determine the maximum percentage of aggregation for the control and for each concentration of the inhibitor. b. Calculate the percent inhibition for each peptide concentration relative to the control. c. Plot the percent inhibition against the logarithm of the peptide concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of peptide that inhibits 50% of the maximal aggregation).[10]

Conclusion

Natural sources, particularly the saliva and venom of hematophagous animals, provide a remarkable diversity of highly evolved peptides that potently and specifically target fibrinogen and its interactions. Disintegrins, hirudin variants, and tick salivary peptides have already yielded invaluable pharmacological tools and clinically approved drugs. The in-depth study of these molecules, using the robust experimental protocols outlined in this guide, continues to be a promising avenue for discovering and developing the next generation of antithrombotic agents with improved efficacy and safety profiles.

References

- 1. Integrin αIIbβ3 outside-in signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Tick salivary compounds: their role in modulation of host defences and pathogen transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structure-Function Relationship of the Disintegrin Family: Sequence Signature and Integrin Interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tick salivary secretion as a source of antihemostatics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thrombin inhibition by hirudin: how hirudin inhibits thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A novel hirudin derivative characterized with anti-platelet aggregations and thrombin inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Production and functional characteristics of a novel hirudin variant with better anticoagulant activities than bivalirudin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Point mutations modifying the thrombin inhibition kinetics and antithrombotic activity in vivo of recombinant hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Affinity purification of fibrinogen using an Affimer column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. scilit.com [scilit.com]

- 22. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 23. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]

- 24. files.core.ac.uk [files.core.ac.uk]

- 25. Testing platelet aggregation activity [protocols.io]

A Technical Guide to Synthetic Fibrinogen-Binding Peptide Libraries: From Discovery to Therapeutic Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinogen, a key protein in the coagulation cascade, plays a pivotal role in hemostasis, thrombosis, and wound healing. Its conversion to fibrin by thrombin forms the primary structure of blood clots. Beyond its physiological functions, fibrinogen is implicated in various pathological processes, including cardiovascular diseases, cancer, and inflammatory conditions. The specific binding sites on fibrinogen and its polymerized form, fibrin, present attractive targets for the development of novel diagnostic and therapeutic agents. Synthetic peptide libraries offer a powerful platform for the discovery of novel ligands that can modulate fibrinogen's function with high specificity and affinity. This technical guide provides an in-depth overview of the design, screening, and characterization of synthetic fibrinogen-binding peptide libraries, along with their applications in drug development and diagnostics.

Design and Construction of Synthetic Peptide Libraries

The generation of diverse peptide libraries is the cornerstone of discovering novel fibrinogen-binding motifs. The design of these libraries can be broadly categorized into several approaches, each with its own advantages for specific applications.

Random Peptide Libraries

Random peptide libraries are collections of peptides where the amino acid sequence is varied randomly. These are particularly useful for the de novo discovery of novel binding motifs without prior knowledge of the target binding site. Phage display is a common technology for screening vast random peptide libraries.[1]

Focused and Constrained Libraries

To enhance binding affinity, specificity, and stability, focused and constrained peptide libraries are often employed.

-

Alanine Scanning Libraries: These libraries are created by systematically replacing each amino acid residue of a known binding peptide with alanine.[2][3] This helps to identify the key residues essential for the interaction with fibrinogen.

-

Truncation Libraries: By systematically removing amino acids from the N- and C-termini of a known active peptide, truncation libraries help to determine the minimal peptide length required for binding and activity.[2][4][]

-

Constrained Libraries: Cyclization of peptides through disulfide bonds or other chemical linkers introduces conformational constraints.[6] This pre-organization of the peptide into a bioactive conformation can significantly increase binding affinity and resistance to proteolysis.

Screening of Fibrinogen-Binding Peptides

Several high-throughput screening methods are utilized to identify peptides with high affinity for fibrinogen from the constructed libraries.

Phage Display

Phage display is a powerful technique for screening large libraries of peptides.[1][7][8] Peptides are expressed as fusions to the coat proteins of bacteriophages, and the phages displaying peptides that bind to the target fibrinogen are selected and enriched through a process called biopanning.

Experimental Protocol: Phage Display Biopanning for Fibrinogen-Binding Peptides

-

Immobilization of Fibrinogen:

-

Coat the wells of a 96-well microtiter plate with a solution of human fibrinogen (e.g., 100 µg/mL in PBS) overnight at 4°C.[7]

-

Wash the wells three times with PBS containing 0.05% Tween-20 (PBST).

-

Block the remaining protein-binding sites on the wells by incubating with a blocking buffer (e.g., 2% BSA in PBS) for 1-2 hours at room temperature.[7]

-

Wash the wells again with PBST.

-

-

Biopanning:

-

Incubate the phage display peptide library with the immobilized fibrinogen for 1-2 hours at room temperature with gentle agitation.[8]

-

Wash the wells extensively (10-20 times) with PBST to remove non-specifically bound phages.[9]

-

Elute the specifically bound phages by adding an elution buffer (e.g., 0.1 M HCl-Glycine, pH 2.2) and incubating for 10 minutes.[9] Neutralize the eluate with a neutralizing buffer (e.g., 1.5 M Tris-HCl, pH 8.8).[10]

-

-

Amplification and Subsequent Rounds:

-

Infect a suitable E. coli host strain with the eluted phages and amplify them by overnight culture.

-

Purify the amplified phages from the bacterial culture.

-

Repeat the biopanning process for 3-5 rounds, often with increasing washing stringency, to enrich for high-affinity binders.[9]

-

-

Identification of Binding Peptides:

-

After the final round of biopanning, individual phage clones are isolated.

-

The peptide-encoding DNA from each positive clone is sequenced to identify the amino acid sequence of the this compound.[1]

-

Logical Workflow for Phage Display Screening

Caption: Workflow for Phage Display Screening.

Characterization of Fibrinogen-Binding Peptides

Once identified, the binding characteristics of the synthetic peptides to fibrinogen must be thoroughly characterized.

Solid-Phase Binding Assays (ELISA-based)

Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly used to confirm the binding of selected peptides to fibrinogen and to perform semi-quantitative analysis.

Experimental Protocol: ELISA-based Solid-Phase Binding Assay

-

Plate Coating:

-

Peptide Incubation:

-

Add serial dilutions of the synthetic peptide (e.g., biotinylated or FLAG-tagged) to the wells and incubate for 1-2 hours at room temperature.[11]

-

-

Detection:

-

Wash the wells three times with PBST.

-

If using a biotinylated peptide, add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 1 hour.[12]

-

If using a tagged peptide, add a primary antibody against the tag, followed by an HRP-conjugated secondary antibody.

-

Wash the wells thoroughly with PBST.

-

Add a chromogenic HRP substrate (e.g., TMB) and incubate until color develops.[13]

-

Stop the reaction with a stop solution (e.g., 2 M H₂SO₄) and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[13]

-

Surface Plasmon Resonance (SPR)

SPR is a powerful label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding kinetics (association rate constant, ka, and dissociation rate constant, kd) and affinity (dissociation constant, Kd).[14][15][16]

Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis

-

Chip Preparation and Ligand Immobilization:

-

Activate a sensor chip (e.g., CM5) with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[17]

-

Immobilize human fibrinogen onto the activated sensor surface via amine coupling.[17]

-

Deactivate the remaining active esters with ethanolamine.[17]

-

A reference flow cell should be prepared in the same way but without fibrinogen immobilization to subtract non-specific binding.

-

-

Binding Analysis:

-

Inject a series of concentrations of the synthetic peptide (analyte) over the sensor and reference flow cells at a constant flow rate.[16]

-

Monitor the change in the SPR signal (response units, RU) in real-time to generate sensorgrams for the association phase.

-

After the injection, flow buffer over the chip to monitor the dissociation of the peptide from the fibrinogen.

-

-

Data Analysis:

-

Subtract the reference flow cell data from the sample flow cell data to obtain specific binding sensorgrams.

-

Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (ka and kd) and calculate the dissociation constant (Kd = kd/ka).[16]

-

Workflow for SPR Analysis

References

- 1. abdesignlabs.com [abdesignlabs.com]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. All you need to know about peptide library design - ProteoGenix [proteogenix.science]

- 4. Truncation Peptide Libraries – ProteoGenix [proteogenix.science]

- 6. The integrin alpha IIb/beta 3 in human platelet signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. Biopanning of Phage Display Libraries [cellorigins.com]

- 9. Biopanning of Phage Displayed Peptide Libraries for the Isolation of Cell-Specific Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ulab360.com [ulab360.com]

- 12. mabtech.com [mabtech.com]

- 13. s3.amazonaws.com [s3.amazonaws.com]

- 14. path.ox.ac.uk [path.ox.ac.uk]

- 15. faculty.washington.edu [faculty.washington.edu]

- 16. nicoyalife.com [nicoyalife.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Fibrinogen-Binding Peptide Interactions with Integrin Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between fibrinogen-binding peptides and integrin receptors. Focusing on the well-characterized Arg-Gly-Asp (RGD) motif and the C-terminal sequence of the fibrinogen γ-chain, this document delves into the quantitative binding data, detailed experimental protocols, and the downstream signaling cascades initiated by these interactions. This information is critical for understanding the physiological roles of these interactions in processes such as hemostasis and thrombosis, as well as for the rational design of novel therapeutics targeting these pathways.

Core Interaction: Fibrinogen Peptides and Integrin Receptors

Integrins are a family of heterodimeric transmembrane receptors that mediate cell-matrix and cell-cell adhesion. The interaction between fibrinogen and integrins is a cornerstone of hemostasis and thrombosis, primarily mediated by the platelet integrin αIIbβ3. However, other integrins, such as αvβ3 on endothelial cells, also bind fibrinogen, playing roles in angiogenesis and wound healing.[1]

Two primary recognition motifs within fibrinogen are responsible for its interaction with integrins:

-

The RGD Sequence: The tripeptide motif Arg-Gly-Asp is found in the α-chain of fibrinogen and is recognized by several integrins, including αIIbβ3 and αvβ3.[2][3] Synthetic peptides containing the RGD sequence are potent inhibitors of fibrinogen binding to its receptors.[4]

-

The Fibrinogen γ-Chain C-Terminal Sequence: The sequence HHLGGAKQAGDV at the C-terminus of the fibrinogen γ-chain is a high-affinity binding site for the platelet integrin αIIbβ3 and is crucial for platelet aggregation.[2][5] Peptides derived from this sequence can also inhibit fibrinogen-αIIbβ3 interactions.[6]

The binding of these peptides to integrins is a dynamic process influenced by the activation state of the integrin and the presence of divalent cations like Mg2+ and Ca2+.[7][8]

Quantitative Binding Data

The affinity of fibrinogen-binding peptides for various integrins has been quantified using several experimental techniques, including surface plasmon resonance (SPR) and competitive binding assays. The following tables summarize key binding parameters (IC50 and Kd values) for representative peptides.

| Peptide/Ligand | Integrin | Assay Type | IC50 (nM) | Reference |

| c(GRGDdvc) (LXW7) | αvβ3 | Cell-based competitive binding | Strong binding (exact value not specified) | [9] |

| HYNIC-tetramer | αvβ3 | Competitive displacement (125I-echistatin) | 7 ± 2 | [10] |

| HYNIC-2PEG4-dimer | αvβ3 | Competitive displacement (125I-echistatin) | 52 ± 7 | [10] |

| HYNIC-3PEG4-dimer | αvβ3 | Competitive displacement (125I-echistatin) | 60 ± 4 | [10] |

| HYNIC-G3-monomer | αvβ3 | Competitive displacement (125I-echistatin) | 358 ± 8 | [10] |

| HYNIC-PEG4-monomer | αvβ3 | Competitive displacement (125I-echistatin) | 452 ± 11 | [10] |

| DOTA-3G-RGD2 | αvβ3 | Competitive displacement (125I-c(RGDyK)) | 1.1 ± 0.2 | [11] |

| DOTA-RGD2 | αvβ3 | Competitive displacement (125I-c(RGDyK)) | 8.0 ± 2.8 | [11] |

| c(RGDfK) | αvβ3 | Competitive displacement (125I-c(RGDyK)) | 38.5 ± 4.5 | [11] |

| 68Ga-NODAGA-RGD | αvβ3 | Competitive displacement (M21 cells) | 336 | [12] |

| 68Ga-TRAP(RGD)3 | αvβ3 | Competitive displacement (M21 cells) | 44 | [12] |

| 18F-galacto-RGD | αvβ3 | Competitive displacement (M21 cells) | 319 | [12] |

| RGD-containing peptide | αvβ3 | Fibrinogen binding inhibition | 150-fold more effective than for GPIIb-IIIa | [13][14] |

| Compound 2-c | αvβ3 | Cell adhesion inhibition (SKOV-3) | 910 | [15] |

| Compound 2-c | αvβ5 | Cell adhesion inhibition (HT-29) | 12300 | [15] |

| Linear RGD peptides | αIIbβ3 | Competitive binding | >10,000 | [16] |

| Peptide/Ligand | Integrin | Assay Type | Kd (nM) | Reference |

| Fibrinogen | αIIbβ3 (activated) | Solid-phase binding | ~50-60 | [17] |

| Fibrinogen | αIIbβ3 (activated) | SPR | ~3-165 | [17] |

| Bridged Peptide (γ-chain + RGD) | αIIbβ3 (ADP-activated platelets) | Radioligand binding | 310 ± 50 | [18] |

| Bridged Peptide (γ-chain + RGD) | αIIbβ3 (RGDS-activated platelets) | Radioligand binding | 890 ± 130 | [18] |

| Peptide | Integrin | Assay Type | Ki (µM) | Reference |

| RGDS | αIIbβ3 (platelets) | Inhibition of fibrinogen binding | 12 ± 2 | [4] |

| RGDS | αIIbβ3 (platelets) | Inhibition of 8D-50 (fibrinogen fragment) binding | 15 ± 3 | [4] |

Experimental Protocols

Solid-Phase Binding Assay (Competitive ELISA)

This assay is used to determine the relative binding affinity of a peptide by measuring its ability to compete with a labeled ligand for binding to an immobilized integrin receptor.

Materials:

-

High-binding 96-well microtiter plates

-

Purified integrin receptor (e.g., αvβ3)

-

Coating Buffer (e.g., 50 mM Sodium Carbonate, pH 9.6)

-

Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Biotinylated ligand (e.g., biotinylated fibronectin or vitronectin)

-

Test peptides at various concentrations

-

Streptavidin-HRP conjugate

-

TMB substrate

-

Stop Solution (e.g., 2N H2SO4)

-

Plate reader

Protocol:

-

Coating: Coat the wells of a 96-well plate with the purified integrin receptor (1-10 µg/mL in coating buffer) overnight at 4°C.[19]

-

Washing: Wash the plate three times with Wash Buffer to remove unbound receptor.[19]

-

Blocking: Block non-specific binding sites by adding 200 µL of Blocking Buffer to each well and incubating for 1-2 hours at room temperature.[19]

-

Washing: Wash the plate three times with Wash Buffer.

-

Competition: Prepare a mixture of the biotinylated ligand at a constant concentration and the test peptide at various concentrations. Add 100 µL of this mixture to the wells. Incubate for 1-2 hours at 37°C.[19]

-

Washing: Wash the plate three times with Wash Buffer.

-

Detection: Add 100 µL of streptavidin-HRP conjugate (diluted in Blocking Buffer) to each well and incubate for 1 hour at 37°C.[19]

-

Washing: Wash the plate three times with Wash Buffer.

-

Development: Add 100 µL of TMB substrate to each well and incubate in the dark until a suitable color develops.[19]

-

Stopping the Reaction: Add 100 µL of Stop Solution to each well.

-

Measurement: Read the absorbance at 450 nm using a plate reader. The IC50 value is determined by plotting the absorbance against the log of the peptide concentration and fitting the data to a sigmoidal dose-response curve.

Competitive ELISA Workflow

Cell Adhesion Assay

This assay measures the ability of cells expressing a specific integrin to adhere to a substrate coated with a fibrinogen-derived peptide. It can also be used in a competitive format to assess the inhibitory potential of soluble peptides.

Materials:

-

96-well tissue culture plates

-

Fibrinogen or fibrinogen-derived peptide for coating

-

BSA (Bovine Serum Albumin) for blocking

-

Cell line expressing the integrin of interest (e.g., K562/αvβ3+)

-

Serum-free cell culture medium

-

Calcein-AM or Crystal Violet for cell staining

-

Fluorescence plate reader or absorbance plate reader

Protocol:

-

Plate Coating: Coat the wells of a 96-well plate with the fibrinogen-derived peptide (e.g., 10 µg/mL in PBS) overnight at 4°C. Coat control wells with BSA.[20]

-

Blocking: Aspirate the coating solution and block non-specific sites with 1% BSA in PBS for 1 hour at 37°C.[20]

-

Cell Preparation: Harvest cells and resuspend them in serum-free medium at a concentration of 0.1-1.0 x 10^6 cells/mL. For competitive assays, pre-incubate the cells with various concentrations of the inhibitory peptide.[20]

-

Cell Seeding: Add 100 µL of the cell suspension to each well.

-

Adhesion: Incubate the plate for 30-90 minutes at 37°C in a CO2 incubator to allow for cell adhesion.

-

Washing: Gently wash the wells three times with PBS to remove non-adherent cells.[20]

-

Quantification:

-

For Calcein-AM: Add Calcein-AM solution to each well, incubate for 30 minutes, and read the fluorescence (Excitation: 485 nm, Emission: 520 nm).

-

For Crystal Violet: Fix the cells with 4% paraformaldehyde, stain with 0.1% Crystal Violet, wash, and then solubilize the dye with 10% acetic acid. Read the absorbance at 570 nm.[21]

-

-

Analysis: The percentage of adherent cells is calculated by comparing the signal from the test wells to that of a standard curve of a known number of cells.

Cell Adhesion Assay Workflow

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time. It provides data on the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (Kd).

General Protocol Outline:

-

Chip Preparation: A sensor chip with a suitable surface chemistry (e.g., CM5 for amine coupling) is activated.

-

Ligand Immobilization: The integrin receptor is immobilized onto the sensor chip surface.

-

Analyte Injection: The fibrinogen-binding peptide (analyte) is injected at various concentrations over the sensor surface.

-

Association Phase: The binding of the peptide to the immobilized integrin is monitored as an increase in the SPR signal.

-

Dissociation Phase: The peptide solution is replaced with buffer, and the dissociation of the peptide from the integrin is monitored as a decrease in the SPR signal.

-

Regeneration: A regeneration solution is injected to remove the bound peptide, preparing the surface for the next injection cycle.

-

Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic parameters.[17]

Signaling Pathways

The binding of fibrinogen or its mimetic peptides to integrins triggers "outside-in" signaling, a cascade of intracellular events that regulate various cellular functions, including cell spreading, migration, and proliferation. In platelets, this signaling is crucial for thrombus formation and consolidation.[22]

A key early event in integrin outside-in signaling is the clustering of integrin receptors, which leads to the activation of non-receptor tyrosine kinases, most notably Src and Focal Adhesion Kinase (FAK).[23][24]

Key Steps in αIIbβ3 Outside-in Signaling:

-

Ligand Binding and Integrin Clustering: The binding of fibrinogen or RGD peptides to multiple αIIbβ3 receptors brings them into close proximity.[23]

-

Src Activation: Integrin clustering facilitates the trans-autophosphorylation and activation of Src family kinases associated with the integrin cytoplasmic tails.[23]

-

FAK Recruitment and Activation: Activated Src phosphorylates and activates FAK.[24][25] FAK can also be activated through its interaction with other focal adhesion proteins like talin.[26]

-

Downstream Signaling: The activated FAK/Src complex phosphorylates numerous downstream targets, including paxillin and p130cas, leading to the activation of pathways such as the MAP kinase cascade and the PI3-kinase pathway.[25] This ultimately results in the reorganization of the actin cytoskeleton, leading to platelet spreading and clot retraction.[23]

Integrin Outside-In Signaling

Conclusion

The interaction between fibrinogen-binding peptides and integrin receptors is a multifaceted process with significant physiological and pathological implications. A thorough understanding of the quantitative aspects of this binding, the methodologies to study it, and the resulting signaling cascades is paramount for the development of targeted therapies for thrombotic and angiogenic disorders. This guide provides a foundational resource for researchers in this field, offering both a summary of current knowledge and practical protocols for further investigation.

References

- 1. Specific binding of integrin alpha v beta 3 to the fibrinogen gamma and alpha E chain C-terminal domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structural basis for distinctive recognition of fibrinogen γC peptide by the platelet integrin αIIbβ3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Arginyl-glycyl-aspartic acid sequences and fibrinogen binding to platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The synthetic RGDS peptide inhibits the binding of fibrinogen lacking intact alpha chain carboxyterminal sequences to human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exogenous Integrin αIIbβ3 Inhibitors Revisited: Past, Present and Future Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Platelet Integrin αIIbβ3 Binds to the RGD and AGD Motifs in Fibrinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The regulation of integrin function by divalent cations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Divalent cations regulate the folding and activation status of integrins during their intracellular trafficking - PMC [pmc.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Radiolabeled Cyclic RGD Peptides as Integrin αvβ3-Targeted Radiotracers: Maximizing Binding Affinity via Bivalency - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of cyclic RGD peptides for αvβ3 integrin detection in a rat model of myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Interaction of integrins alpha v beta 3 and glycoprotein IIb-IIIa with fibrinogen. Differential peptide recognition accounts for distinct binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Macrocyclic RGD-peptides with high selectivity for αvβ3 integrin in cancer imaging and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A Comprehensive Evaluation of the Activity and Selectivity Profile of Ligands for RGD-binding Integrins - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Dynamic Regulation of Fibrinogen: Integrin αIIbβ3 Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 18. "Bridged" peptide of fibrinogen binds to platelets activated by RGD peptide as well as by ADP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-diagnostics.com [creative-diagnostics.com]

- 20. Static Adhesion Assay for the Study of Integrin Activation in T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ISOLATION OF INTEGRIN-BASED ADHESION COMPLEXES - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Platelet integrin αIIbβ3: signal transduction, regulation, and its therapeutic targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. imrpress.com [imrpress.com]

- 25. Role of focal adhesion kinase in integrin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Focal adhesion kinase and its signaling pathways in cell migration and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Conformational Dynamics of Fibrinogen-Binding Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrinogen, a key protein in the blood coagulation cascade, plays a pivotal role in hemostasis and thrombosis through its interaction with various binding partners, including the platelet integrin αIIbβ3. The conformational dynamics of peptides that bind to fibrinogen are of significant interest for understanding the mechanisms of platelet aggregation and for the development of novel antithrombotic agents. This technical guide provides an in-depth overview of the conformational dynamics of fibrinogen-binding peptides, with a focus on quantitative binding data, detailed experimental protocols, and the underlying signaling pathways.

Fibrinogen is a 340 kDa glycoprotein composed of two sets of three polypeptide chains (Aα, Bβ, and γ).[1] Its conversion to an insoluble fibrin matrix is the final step in the coagulation cascade. This process is initiated by thrombin, which cleaves fibrinopeptides A and B from the N-termini of the Aα and Bβ chains, respectively. This cleavage exposes binding sites known as "knobs" which interact with complementary "holes" in the D-domains of other fibrinogen molecules, leading to polymerization.[2]

Beyond its role in fibrin formation, fibrinogen is a crucial ligand for the platelet integrin αIIbβ3. This interaction is mediated by specific peptide sequences within fibrinogen, most notably the Arginine-Glycine-Aspartic acid (RGD) motif found in the α-chain and a sequence at the C-terminus of the γ-chain (HHLGGAKQAGDV).[3][4] Peptides derived from these regions can competitively inhibit fibrinogen binding to αIIbβ3, thereby preventing platelet aggregation.[5] Understanding the conformational dynamics of these peptides when they bind to fibrinogen or its receptors is essential for designing more potent and specific inhibitors.

Quantitative Data on Fibrinogen-Binding Peptides

The binding affinity and inhibitory potential of various synthetic and natural peptides have been quantified using a range of biophysical techniques. This data is critical for structure-activity relationship (SAR) studies and for the development of therapeutic candidates.

| Peptide/Ligand | Immobilized Protein/Receptor | Method | Association Rate (k_on) | Dissociation Rate (k_off) | Dissociation Constant (K_d) | Reference |

| Eptifibatide-primed αIIbβ3 | Fibrinogen | SPR | ~2 x 10⁴ L mol⁻¹ s⁻¹ | ~8 x 10⁻⁵ s⁻¹ | ~4 nM | [6] |

| Tyr-His-His-Lys-Arg-Lys-Arg-Lys-Gln-Arg-Gly-Asp-Val | Thrombin-stimulated platelets | Radioligand Binding | - | - | 3.8 x 10⁻⁷ M | [1] |

| Glycyl-L-prolyl-L-arginyl-L-proline | Fibrinogen | Equilibrium Dialysis | - | - | ~2 x 10⁻⁵ M (Assoc. Const. ~5 x 10⁴ M⁻¹) | [7] |

| Glycyl-L-prolyl-L-arginyl-L-proline | Fibrinogen Fragment D | Equilibrium Dialysis | - | - | ~2 x 10⁻⁵ M (Assoc. Const. ~5 x 10⁴ M⁻¹) | [7] |

| α-2-antiplasmin | desAA-fibrin | Adsorption Assay | - | - | 69.0 ± 1.0 nM | [8] |

| α-2-antiplasmin | desAABB-fibrin | Adsorption Assay | - | - | 68.6 ± 5.3 nM | [8] |

| α-2-antiplasmin | Fibrin D-dimer | Adsorption Assay | - | - | 65.0 ± 4.0 nM | [8] |

| α-2-antiplasmin | Fibrinogen D-fragment | Adsorption Assay | - | - | 119.0 ± 21.0 nM | [8] |

| Tn6-2b-Fl | DD(E) | Fluorescence Polarization | - | - | 0.057 µM | [9] |

| Tn6-2b-Fl | Fibrinogen | Fluorescence Polarization | - | - | 22 µM | [9] |

| Tn6 peptides | Fibrin | Phage Display | - | - | 4.1 µM | [9] |

| Tn7 peptides | Fibrin | Phage Display | - | - | 4.0 µM | [9] |

| Tn10 peptides | Fibrin | Phage Display | - | - | 8.7 µM | [9] |

| Peptide | Assay | IC50 | Reference |

| γ400-411 (HHLGGAKQAGDV) | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 48-180 µM | [1] |

| Arg⁹-substituted γ400-411 | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 14.5 µM | [1] |

| Arg¹³-Gly-Asp-Val | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 0.2-0.3 µM | [1] |

| Arg-Gly-Asp-Val peptides (modified) | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 0.4-0.8 µM | [1] |

| Arg⁵-Gly-Asp-Val-Arg⁴ | ¹²⁵I-Fibrinogen binding to thrombin-stimulated platelets | 200 µM | [1] |

| Gly-Arg-Gly-Asp-Ser (GRGDS) | ADP-induced platelet aggregation | 100 µM | [3] |

| γ-chain peptide (GQQHHLGGAKQAGDV) | ADP-induced platelet aggregation | 1 mM | [3] |

| Gly-Pro-Arg-Pro (GPRP) | ADP-induced platelet aggregation | 3.2 mM | [3] |

| Soluble Fibrinogen | Platelet adhesion to immobilized fibrinogen (whole blood) | 1.5 ± 0.2 g/L | [10] |

| Soluble Fibrinogen | Platelet adhesion to immobilized fibrin (whole blood) | 1.8 ± 0.2 g/L | [10] |

| Soluble Fibrinogen | Platelet adhesion to immobilized fibrinogen (washed platelets) | 0.4 ± 0.1 g/L | [10] |

| Soluble Fibrinogen | Platelet adhesion to immobilized fibrin (washed platelets) | 0.9 ± 0.2 g/L | [10] |